molecular formula C15H11ClN2O3 B5699427 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

Cat. No. B5699427
M. Wt: 302.71 g/mol
InChI Key: GIGTZSKIWARBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as PQ-10, is a synthetic compound that belongs to the class of quinoxaline derivatives. PQ-10 has been studied extensively for its potential use in the field of medicinal chemistry due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to activate the p53 tumor suppressor pathway. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Another limitation of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the study of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide may also be studied for its potential use in combination with other anticancer drugs or as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of novel synthesis methods and formulations may improve the bioavailability and pharmacokinetics of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide.

Synthesis Methods

3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a variety of methods, including the reaction of 4-chlorophenylhydrazine with 2-methoxy-1,4-phenylenediamine in the presence of a suitable oxidant. Another method involves the reaction of 4-chloroaniline with 2-methoxy-1,4-benzoquinone in the presence of a base.

Scientific Research Applications

3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. In Alzheimer's disease research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to protect dopaminergic neurons from oxidative stress and reduce motor deficits in animal models.

properties

IUPAC Name

3-(4-chlorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGTZSKIWARBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

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